molecular formula C18H54LaN3Si6 B3131745 Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) CAS No. 35788-99-9

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III)

Cat. No.: B3131745
CAS No.: 35788-99-9
M. Wt: 620.1 g/mol
InChI Key: ZDYNTRMQDURVDM-UHFFFAOYSA-N
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Description

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is an organolanthanide compound with the chemical formula La(N(SiMe3)2)3. It is a white to pale cream crystalline powder that is primarily used as a catalyst in various organic synthesis reactions. This compound is known for its high reactivity and selectivity, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is typically synthesized through the reaction of lanthanum(III) chloride with lithium bis(trimethylsilyl)amide in a non-aqueous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

LaCl3+3LiN(SiMe3)2La(N(SiMe3)2)3+3LiClLaCl_3 + 3 LiN(SiMe_3)_2 \rightarrow La(N(SiMe_3)_2)_3 + 3 LiCl LaCl3​+3LiN(SiMe3​)2​→La(N(SiMe3​)2​)3​+3LiCl

Industrial Production Methods

While the synthesis of Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is primarily conducted on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of automated reactors and stringent control of reaction parameters would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) undergoes various types of reactions, including:

    Hydroamination: Catalyzes the intramolecular hydroamination of aminoalkenes and aminodienes.

    Addition Reactions: Facilitates the addition of terminal alkynes to nitriles to form conjugated ynones.

    Amidation: Catalyzes the amidation of aldehydes with amines.

Common Reagents and Conditions

    Hydroamination: Typically involves aminoalkenes or aminodienes as substrates, with the reaction carried out under mild conditions.

    Addition Reactions: Uses terminal alkynes and nitriles as reactants, often in the presence of a solvent like THF.

    Amidation: Involves aldehydes and amines, with the reaction conditions tailored to achieve high selectivity and yield.

Major Products

    Hydroamination: Produces cyclic amines.

    Addition Reactions: Forms conjugated ynones.

    Amidation: Results in the formation of amides.

Scientific Research Applications

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) has a wide range of applications in scientific research:

    Organic Synthesis: Used as a catalyst in various organic reactions, including hydroamination, addition reactions, and amidation.

    Coordination Chemistry: Serves as a ligand in the synthesis of other organolanthanide compounds.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Catalysis: Employed in the development of new catalytic processes for industrial applications.

Mechanism of Action

The mechanism of action of Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) involves its ability to coordinate with various substrates, facilitating their transformation into desired products. The compound acts as a Lewis acid, activating the substrates and lowering the activation energy of the reaction. This coordination often involves the nitrogen atoms of the bis(trimethylsilyl)amide ligands, which donate electron density to the lanthanum center, enhancing its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Tris(N,N-bis(trimethylsilyl)amide)yttrium(III)
  • Tris(N,N-bis(trimethylsilyl)amide)gadolinium(III)
  • Tris(cyclopentadienyl)lanthanum(III)

Uniqueness

Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is unique due to its high reactivity and selectivity in catalyzing various organic reactions. Compared to its yttrium and gadolinium analogs, it often exhibits superior catalytic performance in specific reactions, making it a preferred choice in certain applications.

Properties

IUPAC Name

bis(trimethylsilyl)azanide;lanthanum(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYNTRMQDURVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54LaN3Si6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III)
Reactant of Route 2
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III)
Reactant of Route 3
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III)

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